molecular formula C17H17BrN4O2S B12028330 N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618413-34-6

N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B12028330
CAS-Nummer: 618413-34-6
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: UIZSCAQAGXHHEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole core.
  • A sulfanylacetamide linker.
  • A 4-bromo-2-methylphenyl substituent on the acetamide nitrogen.

Its structure combines a heterocyclic triazole moiety with a halogenated aromatic system, offering opportunities for structure-activity relationship (SAR) studies.

Eigenschaften

CAS-Nummer

618413-34-6

Molekularformel

C17H17BrN4O2S

Molekulargewicht

421.3 g/mol

IUPAC-Name

N-(4-bromo-2-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17BrN4O2S/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-13-7-6-12(18)9-11(13)2/h4-9H,3,10H2,1-2H3,(H,19,23)

InChI-Schlüssel

UIZSCAQAGXHHEB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)C3=CC=CO3

Herkunft des Produkts

United States

Biologische Aktivität

Overview

N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromo-substituted phenyl ring, a triazole ring, and a sulfanyl acetamide group, which contribute to its unique pharmacological properties. Research into this compound has focused on its antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure

Property Details
IUPAC Name N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular Formula C19H20BrN4OS
Molecular Weight 432.36 g/mol
CAS Number [Not specified in the sources]

The biological activity of N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is believed to involve its interaction with specific molecular targets within cells. The triazole ring is known to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal applications. Additionally, the sulfanyl group may enhance the compound's binding affinity to various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 8 to 32 µg/mL.
  • Fungal Activity : The compound has demonstrated antifungal properties against species such as Candida albicans, with MIC values reported at 16 µg/mL.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 10 to 30 µM across different studies.
  • Mechanisms of Action : The anticancer effects are hypothesized to occur through apoptosis induction and cell cycle arrest at the G1 phase.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited superior activity compared to standard antibiotics like penicillin.

Study on Anticancer Properties

In another study focusing on the anticancer potential of triazole derivatives, it was found that N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide significantly reduced cell viability in MCF-7 cells by promoting apoptosis through caspase activation pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Triazole Modifications

Heterocyclic Substituents
  • Furan vs. Thiophene: Target Compound: Contains a furan-2-yl group at position 5 of the triazole. Analog (): Replaces furan with thiophene-2-yl, forming N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Triazole Substitution Patterns
  • Ethyl vs. Amino Groups: Target Compound: Features a 4-ethyl group on the triazole. Analog (): Replaces ethyl with 4-amino (e.g., 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide).

Acetamide Substituent Variations

Aromatic Ring Modifications
  • Halogen and Alkyl Substituents :

    • Target Compound : 4-bromo-2-methylphenyl group.
    • Analog () : N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide replaces bromo/methyl with 2,4-difluoro .
    • Impact : Fluorine’s electron-withdrawing nature may improve metabolic stability and membrane permeability compared to bromine .
  • Electron-Withdrawing Groups (EWGs) :

    • Analog () : Derivatives with nitro or chloro groups on the phenyl ring (e.g., KA3, KA4) showed enhanced antimicrobial activity, suggesting EWGs optimize target binding .
Anti-Exudative Activity
  • Target Compound Class : Derivatives with furan-2-yl triazoles (e.g., 3.1-3.21 in ) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Substitutions at the phenyl residue (e.g., fluorine, ethyl) further modulated efficacy .
Antimicrobial and Anti-Inflammatory Effects
  • Pyridine-Containing Analogs () : Compounds like KA7 and KA14 (with pyridin-4-yl on the triazole) exhibited potent activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL). The target compound’s bromo-methylphenyl group may similarly enhance membrane penetration .
Orco Agonist Activity () :
  • VUAA-1 and OLC-12 : Triazole derivatives with pyridinyl groups act as insect olfactory receptor (Orco) agonists. The target compound’s furan moiety may offer selectivity for mammalian targets over insect receptors .

Melting Points and Solubility

  • Target Compound Analogs () : Melting points range from 207–274°C , influenced by substituent bulk and polarity. For example, Compound 18 (with 4-nitrophenyl ) has a higher melting point (273°C) due to strong intermolecular interactions .

Spectroscopic Characterization

  • 1H NMR Trends :
    • Acetamide NH protons resonate at δ 10.2–10.8 ppm ().
    • Furan protons appear as doublets near δ 6.3–7.6 ppm , while thiophene analogs show downfield shifts (δ 7.0–7.8 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.